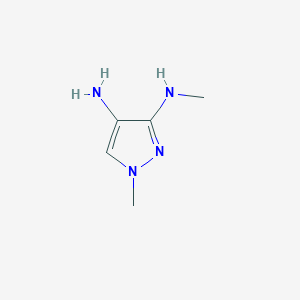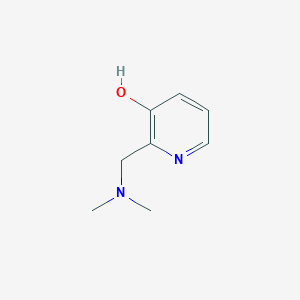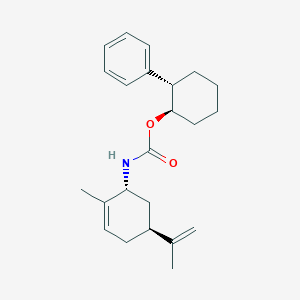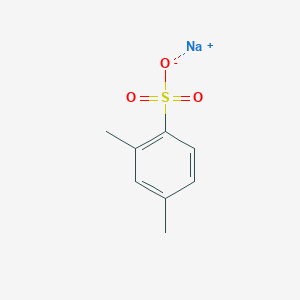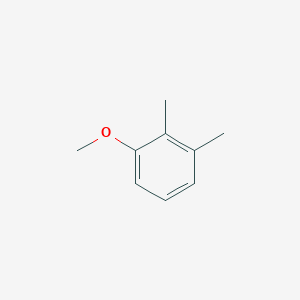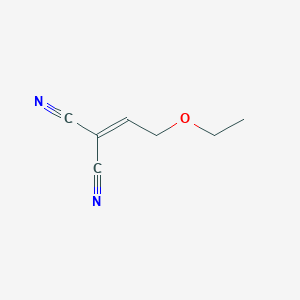
Malononitrile, (ethoxyethylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malononitrile, (ethoxyethylidene)-, also known as MEE, is a chemical compound used in scientific research. It is a highly reactive molecule that is commonly used in organic synthesis and drug discovery. MEE is a versatile reagent that can be used in a wide range of reactions, making it an important tool for chemists and researchers.
Wirkmechanismus
Malononitrile, (ethoxyethylidene)- is a highly reactive molecule that can undergo a variety of reactions. Its reactivity is due to the presence of two electrophilic sites, the cyano group and the vinyl ether group. These groups can react with a variety of nucleophiles, such as amines and alcohols, to form new compounds.
Biochemische Und Physiologische Effekte
Malononitrile, (ethoxyethylidene)- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to certain cell lines at high concentrations. Further research is needed to determine the potential toxicity of Malononitrile, (ethoxyethylidene)- and its effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Malononitrile, (ethoxyethylidene)- in lab experiments is its high reactivity, which allows for the rapid formation of new compounds. However, this reactivity can also be a limitation, as it can lead to unwanted side reactions. Additionally, Malononitrile, (ethoxyethylidene)- is a highly flammable liquid and must be handled with care.
Zukünftige Richtungen
There are several areas of future research that could be explored with Malononitrile, (ethoxyethylidene)-. One potential direction is the development of new synthetic methods using Malononitrile, (ethoxyethylidene)- as a reagent. Another area of interest is the use of Malononitrile, (ethoxyethylidene)- in the synthesis of new pharmaceuticals and other bioactive compounds. Finally, further research is needed to determine the potential toxic effects of Malononitrile, (ethoxyethylidene)- and its safety for use in laboratory settings.
Synthesemethoden
Malononitrile, (ethoxyethylidene)- can be synthesized through the reaction of malononitrile with ethyl vinyl ether. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is a colorless liquid with a boiling point of 115-116°C.
Wissenschaftliche Forschungsanwendungen
Malononitrile, (ethoxyethylidene)- has a wide range of applications in scientific research. It is commonly used in organic synthesis as a reagent for the preparation of various compounds. Malononitrile, (ethoxyethylidene)- can also be used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Eigenschaften
CAS-Nummer |
63917-11-3 |
|---|---|
Produktname |
Malononitrile, (ethoxyethylidene)- |
Molekularformel |
C7H8N2O |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
2-(2-ethoxyethylidene)propanedinitrile |
InChI |
InChI=1S/C7H8N2O/c1-2-10-4-3-7(5-8)6-9/h3H,2,4H2,1H3 |
InChI-Schlüssel |
GMZMDJNLXLSHTJ-UHFFFAOYSA-N |
SMILES |
CCOCC=C(C#N)C#N |
Kanonische SMILES |
CCOCC=C(C#N)C#N |
Andere CAS-Nummern |
63917-11-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



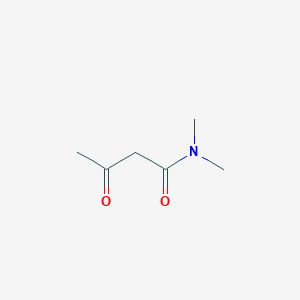
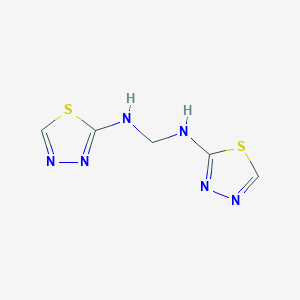
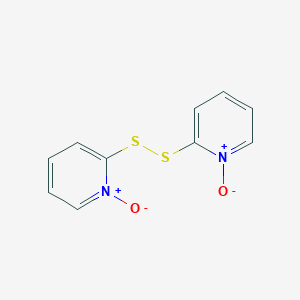
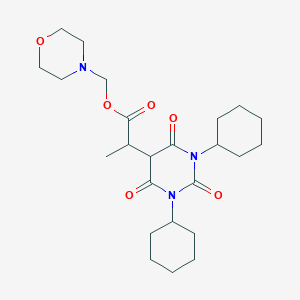
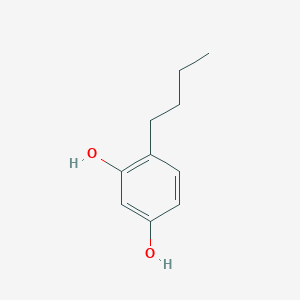
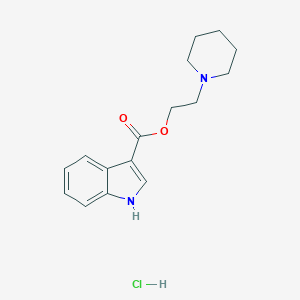
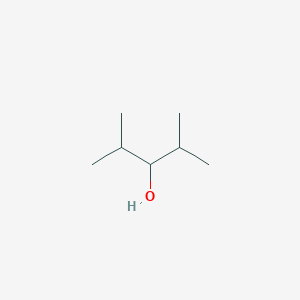
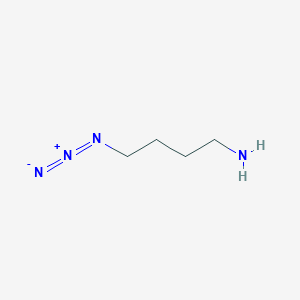
![8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde](/img/structure/B146738.png)
